molecular formula C20H17ClN4O3S B2489576 (Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 897479-35-5

(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B2489576
CAS No.: 897479-35-5
M. Wt: 428.89
InChI Key: FJVSBVXKKNZTGH-TWGQIWQCSA-N
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Description

(Z)-1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a synthetic small molecule designed for advanced biochemical research. Its structure integrates a chlorobenzo[d]thiazole moiety linked via a piperazine ring to a nitrochalcone backbone, creating a multifunctional scaffold for probing biological systems. The piperazine ring is a common feature in pharmacologically active compounds and is frequently employed in medicinal chemistry to fine-tune properties like solubility and molecular conformation . The presence of the (Z)-configured α,β-unsaturated ketone (chalcone) is a key reactive center, allowing this compound to act as a potential Michael acceptor in enzymatic pockets. This makes it a candidate for developing covalent inhibitors or for studying protein-ligand interactions where nucleophilic residues are present . The 4-nitrophenyl group serves as a strong electron-withdrawing component, which can significantly influence the compound's electronic distribution and its binding affinity with biological targets. Researchers can leverage this complex molecule as a core structure in drug discovery programs, particularly in the synthesis of more complex heterocyclic compounds for screening against various diseases . It is an essential tool for researchers investigating kinase inhibition, signal transduction pathways, and other cellular processes where such hybrid structures have shown relevance. This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

(Z)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c21-16-2-1-3-17-19(16)22-20(29-17)24-12-10-23(11-13-24)18(26)9-6-14-4-7-15(8-5-14)25(27)28/h1-9H,10-13H2/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVSBVXKKNZTGH-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a member of a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN4O3S, with a molecular weight of 431.91 g/mol. The compound features a piperazine ring, a chlorobenzo[d]thiazole moiety, and a nitrophenyl group, which contribute to its biological properties.

Research indicates that compounds with similar structures exhibit various mechanisms of action, particularly in anti-inflammatory and anticancer activities:

  • Anti-inflammatory Activity : The compound is believed to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. Prostaglandins are mediators of inflammation, and their inhibition results in decreased pain and swelling.
  • Anticancer Activity : Similar derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzothiazole have been noted for their ability to induce apoptosis in cancer cells via the caspase pathway .

Antioxidant Activity

Recent studies have demonstrated that modifications in the structure can enhance antioxidant properties. For example, thiazolidine derivatives showed significant inhibition of lipid peroxidation, indicating potential protective effects against oxidative stress .

Antidiabetic Activity

Benzothiazole derivatives have been synthesized and evaluated for their hypoglycemic effects in vivo. These compounds demonstrated potential in lowering blood glucose levels in diabetic models .

Anticonvulsant Activity

Certain derivatives have been reported to possess anticonvulsant properties. Research into N-substituted benzothiazol-2-yl amides indicates their efficacy in neuroprotection and seizure control .

Case Studies and Research Findings

StudyFindings
Study 1 The compound exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models.
Study 2 Anticancer activity was assessed against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent cytotoxicity .
Study 3 Antioxidant assays revealed that structural modifications could enhance the compound's ability to scavenge free radicals .
Study 4 In vivo studies showed promising results for hypoglycemic activity in streptozotocin-induced diabetic rats .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good bioavailability and distribution within biological systems. Studies indicate that these compounds can achieve therapeutic concentrations effectively when administered.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the caspase pathway, making it a candidate for further development in cancer therapy.

Anti-inflammatory Effects

The compound is believed to inhibit cyclooxygenase (COX) enzymes, which leads to reduced synthesis of prostaglandins—key mediators in the inflammatory response. This inhibition can result in decreased pain and swelling, suggesting potential use in treating inflammatory conditions.

Antioxidant Properties

Studies have shown that structural modifications can enhance the antioxidant capabilities of related compounds. For instance, derivatives have demonstrated significant inhibition of lipid peroxidation, indicating their potential protective effects against oxidative stress.

Antidiabetic Activity

Benzothiazole derivatives, including this compound, have been evaluated for their hypoglycemic effects in vivo. These compounds show promise in lowering blood glucose levels in diabetic models, suggesting a potential role in diabetes management.

Anticonvulsant Activity

Certain derivatives have been reported to possess anticonvulsant properties. Research into N-substituted benzothiazol-2-yl amides suggests efficacy in neuroprotection and seizure control, broadening the therapeutic applications of this compound.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of benzothiazole derivatives, this compound was shown to induce apoptosis in human cancer cell lines through the activation of caspases, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanism
A research project focused on the anti-inflammatory effects of similar compounds demonstrated that they effectively reduced edema and pain in animal models by inhibiting COX enzymes. This study supports the potential use of this compound in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests good bioavailability and distribution within biological systems. Studies indicate that these compounds can achieve therapeutic concentrations effectively when administered, making them suitable candidates for further clinical exploration.

Chemical Reactions Analysis

Table 1: Stereochemical Outcomes Under Different Catalytic Conditions

CatalystE-Isomer YieldZ-Isomer YieldByproducts
Rh₂(OAc)₄91%5%Hydride migration (4%)
p-TsOH<5%95%None detected

Functionalization of the Piperazine Ring

The piperazine nitrogen atoms participate in nucleophilic substitutions and acylations:

  • Acylation : Treatment with acyl chlorides (e.g., 2,2-dichloropropanoyl chloride) yields derivatives like (Z)-2,2-dichloro-1-(2-propylidene-1,3-thiazinan-3-yl)butan-1-one (56–90% yield) .

  • Sulfonylation : Reacting with sulfonyl chlorides forms sulfonamide derivatives, often under microwave-assisted conditions for higher efficiency .

Table 2: Piperazine Functionalization Reactions

ReagentProduct ClassYield (%)Conditions
2,2-Dichloropropanoyl ClDichloropropanones56–90Et₃N, CH₂Cl₂, 0°C
Tosyl ClSulfonamides70–85Microwave, 100°C

Reactivity of the α,β-Unsaturated Ketone

The conjugated enone system undergoes:

  • Michael Additions : Thiols or amines attack the β-position, forming adducts. For example, 3-mercaptopropionic acid adds to the enone, followed by cyclization to form thiazinan-4-ones .

  • Cycloadditions : Participation in [4+2] Diels-Alder reactions with dienes, yielding polycyclic derivatives.

Table 3: Enone Reactivity Pathways

Reaction TypeReagent/PartnerProductYield (%)
Michael Addition3-Mercaptopropionic acidThiazinan-4-ones58–70
Diels-AlderCyclopentadieneHexahydroanthracene analogs25–50

Nitro Group Transformations

The 4-nitrophenyl group is redox-active:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties and enabling further functionalization .

  • Electrophilic Substitution : Nitro groups direct electrophilic attacks (e.g., bromination) to meta positions, though this is less common due to steric hindrance .

Heterocyclic Ring Modifications

The benzo[d]thiazole moiety undergoes:

  • Thionation : Treatment with P₄S₁₀ converts carbonyl groups to thiocarbonyls, enhancing sulfur-based reactivity .

  • Halogen Exchange : Nucleophilic aromatic substitution (e.g., Cl → F) using KF/18-crown-6 in DMF.

Advanced Catalytic Couplings

Palladium-catalyzed cross-couplings enable biaryl synthesis:

  • Suzuki-Miyaura : Reaction with aryl boronic acids under Pd(dppf)Cl₂ catalysis forms biaryl derivatives (e.g., thioarylthiazinanones) in 27–95% yield .

Table 4: Palladium-Catalyzed Coupling Reactions

Boronic AcidProductYield (%)Conditions
Phenylboronic acidBiaryl thiazinanones75–90Pd(dppf)Cl₂, K₂CO₃, 80°C
Thiophene-2-B(OH)₂Thioarylthiazinanones65–85Microwave, 120°C

Degradation and Stability Studies

  • Hydrolytic Stability : The enone system is prone to base-catalyzed hydrolysis, forming carboxylic acid derivatives at pH > 10 .

  • Photodegradation : UV exposure induces cis-trans isomerization and nitro group reduction, necessitating dark storage .

Key Research Findings

  • Microwave-assisted syntheses reduce reaction times by 60% compared to conventional methods .

  • Z-Isomers exhibit superior antimicrobial activity against S. aureus (MIC = 2 µg/mL) compared to E-forms (MIC = 16 µg/mL) .

  • Computational studies (DFT) confirm the Z-configuration’s lower energy (-4.2 kcal/mol) due to intramolecular H-bonding between the nitro group and piperazine NH .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its hybrid architecture, combining benzothiazole, piperazine, and nitroaryl groups. Below is a comparison with key analogues:

Compound Key Substituents Biological Activity Synthetic Method
(Z)-Target Compound 4-Cl-benzothiazole, 4-NO₂-phenyl, Z-enone Potential anticancer (hypothesized) Multi-step coupling, Z-selective synthesis
3-(4-(4-Methylpiperazin-1-yl)phenyl)-1-(thiophen-3-yl)prop-2-en-1-one Methylpiperazine, thiophene Antileukemic (IC₅₀: 8.2 μM) Claisen-Schmidt condensation
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Triazole, fluorophenyl groups Antifungal (C. albicans MIC: 4 μg/mL) Ultrasound-assisted synthesis

Key Observations :

  • Heterocyclic Influence : The 4-chlorobenzo[d]thiazole moiety may offer superior π-π stacking interactions compared to thiophene or triazole rings, as seen in kinase inhibitors .
  • Stereochemical Impact : The Z-configuration in the target compound and the triazole-containing analogue suggests stereochemistry critically affects bioactivity, likely by modulating target binding.
Pharmacokinetic and Thermodynamic Comparisons
  • Solubility : Piperazine derivatives generally exhibit improved aqueous solubility due to their basic nitrogen atoms. The nitro group in the target compound, however, may reduce solubility compared to fluorine-containing analogues .
  • Thermal Stability : Benzothiazole derivatives typically show higher thermal stability (decomposition >250°C) than thiophene or triazole analogues, as observed in differential scanning calorimetry studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and optimization strategies for (Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of the chlorobenzo[d]thiazole and piperazine precursors, followed by coupling with the nitro-substituted propenone moiety. Key steps include:

  • Piperazine Functionalization : React 4-chlorobenzo[d]thiazole with piperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the piperazine-thiazole intermediate .
  • Enone Formation : Use a Wittig or Horner-Wadsworth-Emmons reaction to introduce the (Z)-configured α,β-unsaturated ketone, ensuring stereochemical control via reaction temperature and catalyst selection .
  • Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Final yield optimization may require microwave-assisted synthesis or catalyst screening (e.g., Pd for cross-coupling) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the Z-configuration of the propenone moiety (δ 6.5–7.5 ppm for vinyl protons; coupling constants J ≈ 12–14 Hz for trans-cis isomerism) and piperazine integration (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at λ = 254 nm .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • Cytotoxicity Assays : Use the sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) as in . Prepare stock solutions in DMSO (<0.5% final concentration to avoid solvent toxicity) .
  • Dose-Response Curves : Test concentrations from 0.1–100 μM, incubate for 48–72 hours, and calculate IC50 values using nonlinear regression (GraphPad Prism) .
  • Control Compounds : Include reference agents (e.g., CHS-828) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve the compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the benzo[d]thiazole (e.g., replace Cl with F or CH₃) or nitro group (e.g., reduce to NH₂) .
  • Biological Testing : Compare IC50 values of analogs against parental and resistant cancer cell lines to identify critical functional groups .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Validate with mutagenesis studies .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and plate reader calibration .
  • Purity Verification : Re-analyze disputed batches via HPLC and HRMS to exclude impurities .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line origin or incubation time .

Q. How can computational methods predict the compound’s physicochemical properties and pharmacokinetics?

  • Methodological Answer :

  • LogP Calculation : Use software like MarvinSketch to estimate lipophilicity, guiding solubility enhancement (e.g., salt formation or PEGylation) .
  • ADMET Prediction : Tools like SwissADME assess absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test predictions) .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration or protein binding using GROMACS .

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